molecular formula C17H19F3N6O2 B2981633 2-(4-(2-cyclopentylacetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396813-18-5

2-(4-(2-cyclopentylacetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No. B2981633
CAS RN: 1396813-18-5
M. Wt: 396.374
InChI Key: IFFFLVIDUHBNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-cyclopentylacetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19F3N6O2 and its molecular weight is 396.374. The purity is usually 95%.
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Scientific Research Applications

Radical Cyclizations in Organic Synthesis

Control of Regiochemistry of Radical Cyclizations : Radical cyclizations are crucial for constructing carbo- and heterocyclic compounds, including natural products. The research by H. Ishibashi and O. Tamura (2004) highlights how the control of regiochemistry in radical cyclizations can influence the synthesis of therapeutically important materials. This principle could be relevant for the synthesis and applications of the compound , given its complex structure that might involve radical cyclization steps in its synthesis or functional modifications (H. Ishibashi & O. Tamura, 2004).

Tetrazole Derivatives in Medicinal Chemistry

Tetrazole Moiety as a Pharmacophore : Tetrazole derivatives exhibit a wide range of biological activities, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. The bioisostere nature of tetrazole for the carboxylic acid group enhances the lipophilicity and bioavailability of drugs. This suggests the compound , containing a tetrazole moiety, could potentially have significant pharmacological applications. Research by P. Patowary et al. (2021) provides an extensive review of the synthetic approaches and biological activities of tetrazole derivatives, underscoring their importance in drug development and clinical applications (P. Patowary, B. Deka, & D. Bharali, 2021).

properties

IUPAC Name

2-[4-[(2-cyclopentylacetyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O2/c18-17(19,20)10-21-16(28)15-23-25-26(24-15)13-7-5-12(6-8-13)22-14(27)9-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,21,28)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFFLVIDUHBNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-cyclopentylacetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

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